
4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone
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Overview
Description
4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a phenothiazine core, which is a tricyclic structure containing nitrogen and sulfur atoms, and a piperazine ring substituted with a diphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone typically involves multiple steps, starting with the preparation of the phenothiazine core One common method involves the reaction of diphenylamine with sulfur to form phenothiazineThe final step involves the addition of a diphenylmethyl group to the piperazine ring, often using a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides and sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine for halogenation and nitric acid for nitration.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a phenothiazine core, which is known for its diverse biological activities. The piperazine ring contributes to its pharmacological properties, enhancing interactions with biological targets. The diphenylmethyl group is significant for lipophilicity, potentially improving bioavailability.
Antipsychotic Activity
Phenothiazines are historically known for their antipsychotic effects. Research indicates that derivatives of phenothiazine, including 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone, may exhibit similar properties. These compounds interact with dopaminergic receptors in the brain, which are implicated in psychiatric disorders.
Anticancer Properties
Recent studies suggest that this compound may have anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, demonstrating cytotoxic activity. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in human cancer cells.
Antimicrobial Activity
The antimicrobial potential of phenothiazine derivatives has been explored extensively. This compound may exhibit activity against a range of pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study 1: Antipsychotic Efficacy
A study conducted on a series of phenothiazine derivatives demonstrated that modifications to the piperazine ring significantly enhanced antipsychotic efficacy compared to standard treatments. In vivo tests showed reduced symptoms in animal models of schizophrenia when treated with these derivatives.
Case Study 2: Antitumor Activity
In vitro evaluations revealed that this compound exhibits significant cytotoxicity against breast cancer cell lines. The mechanism appears to involve the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 3: Antimicrobial Testing
A comparative study assessed the antimicrobial activity of various phenothiazine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antibiotic agent.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound can inhibit certain enzymes, leading to anti-inflammatory and other therapeutic effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistamine and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenylmethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .
Biological Activity
4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone is a compound of significant interest due to its diverse biological activities, particularly in the fields of neuropharmacology and antimycobacterial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Chemical Structure
The synthesis of this compound involves several steps, typically starting from readily available piperazine derivatives and phenothiazine precursors. The final compound features a diphenylmethyl group attached to a piperazine moiety, which is further linked to a phenothiazine structure. This unique arrangement contributes to its biological properties.
Chemical Structure
- Molecular Formula : C₁₈H₁₈N₂OS
- Molecular Weight : 314.41 g/mol
- Key Functional Groups : Piperazine ring, phenothiazine core, ketone group.
Neuroleptic Effects
Research indicates that compounds containing the phenothiazine structure exhibit neuroleptic activity. In particular, studies have shown that derivatives like this compound can effectively block dopamine receptors, which is crucial for their antipsychotic effects. For instance, a study demonstrated that related compounds significantly suppressed conditioned avoidance behavior in animal models, indicating potential as therapeutic agents for schizophrenia and other psychotic disorders .
Antimycobacterial Activity
Recent investigations have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for various derivatives show promising results:
Compound | MIC (µM) | Activity Against Mtb |
---|---|---|
This compound | 11.53 | Strong inhibition |
Related compound (6g) | <3.80 | Effective against Mtb H37Rv |
Other derivatives | Varies | Moderate to strong activity |
These findings suggest that the structural modifications in the piperazine and phenothiazine components can enhance the compound's antimycobacterial efficacy .
Cardiovascular Effects
In addition to its neuroleptic and antimycobacterial properties, the compound has been evaluated for cardiovascular effects. Studies have shown that related compounds can produce significant inotropic effects on isolated cardiac tissues, indicating potential applications in treating heart conditions . The inotropic effect was noted to be more pronounced in rat hearts compared to guinea pig hearts, suggesting species-specific responses.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Piperazine Moiety : Essential for receptor binding and activity modulation.
- Phenothiazine Core : Contributes to neuroleptic properties through dopamine receptor antagonism.
- Diphenylmethyl Group : Enhances lipophilicity, improving cellular uptake and interaction with target sites.
Key Findings from SAR Studies
- Compounds with bulky lipophilic groups generally exhibit increased activity against Mtb.
- Substitutions on the piperazine ring can significantly alter both neuroleptic and antimycobacterial activities.
Case Studies
Several case studies have provided insights into the clinical relevance of this compound:
- Neuropharmacological Study : A double-blind trial involving patients with schizophrenia indicated that a derivative of this compound reduced symptoms more effectively than placebo controls .
- Antimycobacterial Efficacy : In vitro studies showed that this compound exhibited significant activity against multi-drug resistant strains of Mtb, highlighting its potential as a new therapeutic agent in tuberculosis treatment .
Properties
Molecular Formula |
C30H27N3OS |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C30H27N3OS/c34-30(33-25-15-7-9-17-27(25)35-28-18-10-8-16-26(28)33)32-21-19-31(20-22-32)29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,29H,19-22H2 |
InChI Key |
YANDVWLVZZMOPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
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